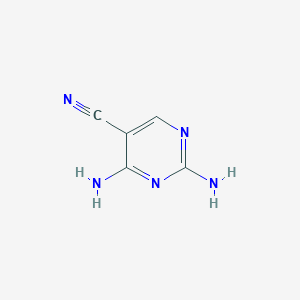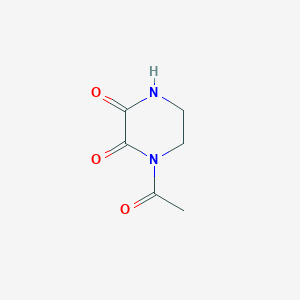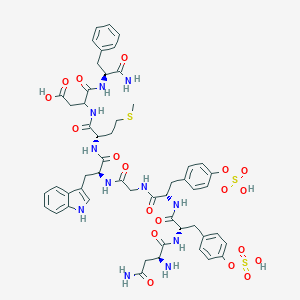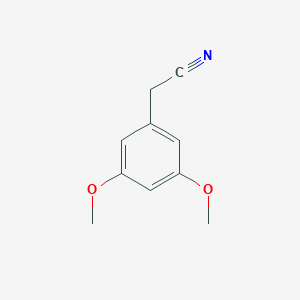![molecular formula C19H33ClO6P2S B135070 [(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester CAS No. 89987-31-5](/img/structure/B135070.png)
[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester
Overview
Description
[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester is a chemical compound with the molecular formula C19H33ClO6P2S and a molecular weight of 486.93 g/mol. This compound is known for its application as an intermediate in the synthesis of Tilduronic Acid, a biphosphonate bone resorption inhibitor.
Preparation Methods
The synthesis of [(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester involves several steps. The primary synthetic route includes the reaction of 4-chlorobenzaldehyde with thiourea to form the corresponding thioamide. This intermediate is then reacted with phosphorus trichloride and isopropanol under controlled conditions to yield the final product. Industrial production methods typically involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of bone resorption inhibition.
Medicine: As an intermediate in the synthesis of Tilduronic Acid, it plays a role in the development of treatments for bone-related diseases.
Industry: The compound is used in the production of various pharmaceuticals and biochemical research reagents.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester involves its interaction with specific molecular targets. In the context of bone resorption inhibition, the compound acts by inhibiting the activity of osteoclasts, the cells responsible for bone degradation. This inhibition is achieved through the disruption of the mevalonate pathway, which is crucial for osteoclast function.
Comparison with Similar Compounds
[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester can be compared with other similar compounds, such as:
Bisthis compound: This compound has a similar structure but contains an additional chlorophenyl group, resulting in different chemical properties and applications.
Tilduronic Acid: As the final product in the synthesis involving this compound, Tilduronic Acid is a well-known biphosphonate used in the treatment of bone diseases.
The uniqueness of this compound lies in its specific structure, which allows for targeted inhibition of osteoclast activity and its role as a key intermediate in the synthesis of therapeutic agents.
Properties
IUPAC Name |
1-[bis[di(propan-2-yloxy)phosphoryl]methylsulfanyl]-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33ClO6P2S/c1-13(2)23-27(21,24-14(3)4)19(29-18-11-9-17(20)10-12-18)28(22,25-15(5)6)26-16(7)8/h9-16,19H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDQXYNMXUABLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)SC1=CC=C(C=C1)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClO6P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535981 | |
| Record name | Tetrapropan-2-yl {[(4-chlorophenyl)sulfanyl]methylene}bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89987-31-5 | |
| Record name | Phosphonic acid, [[(4-chlorophenyl)thio]methylene]bis-, tetrakis(1-methylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89987-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrapropan-2-yl {[(4-chlorophenyl)sulfanyl]methylene}bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80535981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphonic acid, [[(4-chlorophenyl)thio]methylene]bis-, tetrakis(1-methylethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


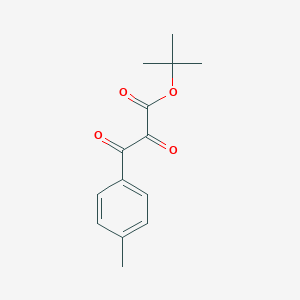
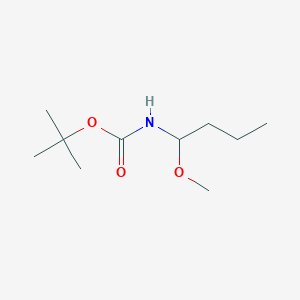
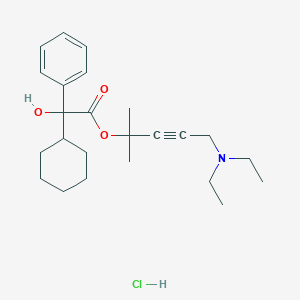

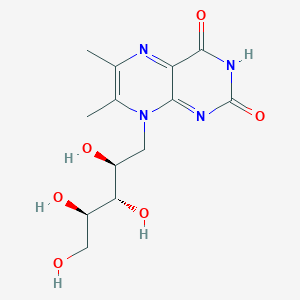



![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
